molecular formula C20H21ClFNO3 B2994421 Isobutyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate CAS No. 1008080-46-3

Isobutyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate

Cat. No.: B2994421
CAS No.: 1008080-46-3
M. Wt: 377.84
InChI Key: JASGBQKYIHNNOX-UHFFFAOYSA-N
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Description

Isobutyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate is a synthetic organic compound with the molecular formula C20H21ClFNO3 and a molecular weight of 377.84 g/mol . This compound is characterized by the presence of a benzoyl group, a chloro and fluoro-substituted aniline, and an isobutyl ester group. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate typically involves the esterification of 2-(benzoyl-3-chloro-4-fluoroanilino)propanoic acid with isobutanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is carried out in large reactors with continuous stirring and controlled temperature conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Isobutyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chloro and fluoro groups on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

Isobutyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of isobutyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the chloro and fluoro groups enhances its binding affinity and specificity towards certain targets, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Isobutyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate can be compared with other similar compounds such as:

    Isobutyl 2-(benzoyl-3-chloroanilino)propanoate: Lacks the fluoro group, resulting in different chemical and biological properties.

    Isobutyl 2-(benzoyl-4-fluoroanilino)propanoate: Lacks the chloro group, affecting its reactivity and applications.

    Isobutyl 2-(benzoylanilino)propanoate:

The unique combination of chloro and fluoro substituents in this compound imparts distinct properties that make it valuable for various applications in research and industry.

Properties

IUPAC Name

2-methylpropyl 2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFNO3/c1-13(2)12-26-20(25)14(3)23(16-9-10-18(22)17(21)11-16)19(24)15-7-5-4-6-8-15/h4-11,13-14H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASGBQKYIHNNOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C(C)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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